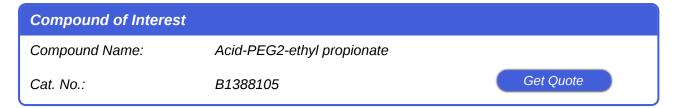


# An In-depth Technical Guide to Acid-PEG2-ethyl propionate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acid-PEG2-ethyl propionate**, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## **Core Molecular Data**

**Acid-PEG2-ethyl propionate** is a chemical compound featuring a two-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility. The molecule is flanked by a terminal carboxylic acid and an ethyl propionate group, enabling covalent linkage to two different molecular entities.



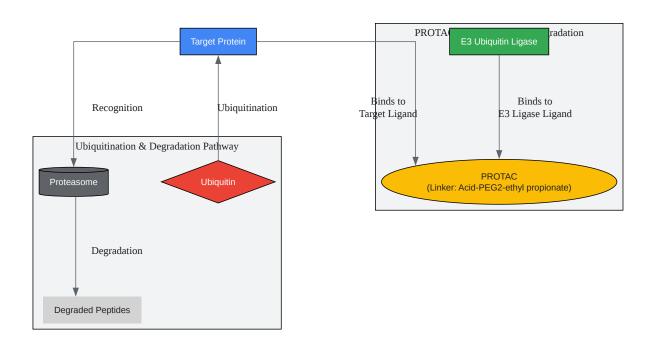
Property	Value	Reference
Molecular Formula	C10H18O6	[1][2][3]
Molecular Weight	234.25 g/mol	[1][2][3][4]
Exact Mass	234.1100	[1]
CAS Number	886362-90-9	[1][2][4]
IUPAC Name	3-(2-(3-ethoxy-3-oxopropoxy)ethoxy)propanoic acid	[1][2]
SMILES Code	CCOC(CCOCCOCC(O)=O)=	[1][3]
InChI Key	KEGUKRRJONEXNN- UHFFFAOYSA-N	[1][2][3][4]

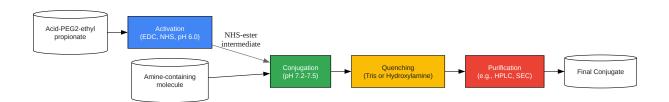
## **Applications in Drug Development**

The primary application of **Acid-PEG2-ethyl propionate** is as a PEG-based linker in the synthesis of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The PEG linker in molecules like **Acid-PEG2-ethyl propionate** provides the necessary spatial separation and orientation for the two ends of the PROTAC to bind effectively to their respective proteins.

The carboxylic acid group allows for reaction with primary amines, such as those on lysine residues in proteins, through amide bond formation.[7][8] This is typically achieved using carbodiimide chemistry.







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